Fmoc-D-Glu-Ofm

概要

説明

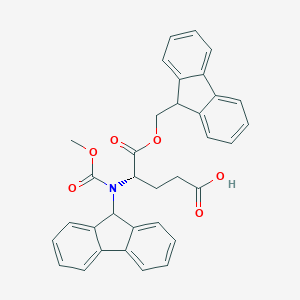

Fmoc-D-Glu-Ofm: is a derivative of glutamic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with the orthoformate (Ofm) group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

作用機序

Target of Action

Fmoc-D-Glu-Ofm is a derivative of the amino acid glutamic acid . The primary targets of this compound are amino acids and short peptides . It is used as a protecting group for amines in peptide synthesis .

Mode of Action

The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound plays a crucial role in its interaction with its targets. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to self-assembly features . This self-assembly is driven by aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

Its solubility in dmso (dimethyl sulfoxide) is known , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide synthesis. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . It also has potential applications in the fabrication of functional materials due to its self-assembly features .

生化学分析

Biochemical Properties

Fmoc-D-Glu-Ofm plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications . The advantages of Fmoc-K(Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group allows for rapid and highly efficient synthesis of peptides, including those of significant size and complexity .

Metabolic Pathways

The Fmoc group is a critical component in the chemical synthesis of peptides .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-Ofm typically involves the following steps:

Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected amino acid.

Esterification of the Carboxyl Group: The carboxyl group of the Fmoc-protected D-glutamic acid is then esterified with orthoformate (Ofm) using a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-glutamic acid are reacted with Fmoc-Cl and a base to produce Fmoc-protected D-glutamic acid.

Esterification: The Fmoc-protected D-glutamic acid is then esterified with orthoformate using industrial-scale reactors and catalysts.

Purification: The final product, this compound, is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions: Fmoc-D-Glu-Ofm undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine, yielding the free amino group.

Hydrolysis: The orthoformate ester can be hydrolyzed under acidic conditions to release the free carboxyl group.

Substitution: The amino and carboxyl groups can participate in various substitution reactions to form new derivatives.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Hydrolysis: Hydrochloric acid or trifluoroacetic acid (TFA) is used for hydrolysis of the orthoformate ester.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Hydrolyzed Product: Hydrolysis of the orthoformate ester yields the free carboxyl group.

Substituted Derivatives: Substitution reactions yield various derivatives with modified functional groups.

科学的研究の応用

Chemistry: Fmoc-D-Glu-Ofm is widely used in peptide synthesis as a building block for the sequential addition of amino acids. It is also used in the synthesis of complex peptides and proteins for research purposes.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins.

Medicine: this compound is used in the development of peptide-based therapeutics, including peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for biomedical applications.

類似化合物との比較

Fmoc-D-Glu(OtBu)-OH: This compound is similar to Fmoc-D-Glu-Ofm but has a tert-butyl ester instead of an orthoformate ester.

Fmoc-D-Glu-OBzl: This compound has a benzyl ester instead of an orthoformate ester.

Fmoc-D-Glu-OMe: This compound has a methyl ester instead of an orthoformate ester.

Uniqueness: this compound is unique due to the presence of the orthoformate ester, which provides additional stability and protection to the carboxyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

生物活性

Fmoc-D-Glu-Ofm (Fluorenylmethoxycarbonyl-D-Glutamic acid with an ortho-fluoromethylphenyl group) is a derivative of glutamic acid widely studied for its biological activity, particularly in peptide synthesis and drug design. This compound's unique structure allows it to participate in various biochemical interactions, making it a subject of interest in fields such as pharmacology and molecular biology.

This compound exhibits biological activity primarily through its role in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid during synthesis, facilitating the formation of peptides that can exhibit specific biological functions. The presence of the OFm (ortho-fluoromethyl) group enhances the hydrophobic character of the peptide, potentially influencing its interaction with biological membranes and receptors.

Peptide Synthesis Applications

The compound has been utilized in the synthesis of various bioactive peptides. For instance, studies have demonstrated that modifying peptide structures with this compound can lead to variations in their biological activities, such as receptor binding affinity and enzymatic stability.

Table 1: Comparison of Biological Activities of Peptides Synthesized with this compound

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Peptide A | High receptor affinity | |

| Peptide B | Moderate enzymatic stability | |

| Peptide C | Low cytotoxicity |

Case Studies

-

Peptide Modifications and Activity :

An alanine scanning study revealed that substituting Fmoc-D-Glu with other amino acids resulted in varying degrees of biological activity. Specifically, peptides incorporating Fmoc-D-Glu showed a decrease in activity compared to those with Asp(OFm), indicating the importance of charge distribution in peptide function . -

Thixotropic Hydrogel Formation :

Research has shown that chiral OFm monosubstituted derivatives, including those based on Fmoc-D-Glu, can form rapidly recoverable thixotropic hydrogels. These hydrogels demonstrate potential applications in drug delivery systems due to their ability to transition between liquid and gel states under different shear conditions . -

Conformational Studies :

A study on the conformational properties of peptides synthesized with this compound indicated that their backbone conformations significantly influence biological activities. The stereochemical configuration plays a crucial role in determining how these peptides interact with biological targets .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its versatility:

- Enhanced Stability : Peptides containing this compound demonstrate improved stability against proteolytic enzymes, which is critical for therapeutic applications.

- Receptor Interactions : The hydrophobic nature imparted by the OFm group enhances interactions with lipid membranes and receptor sites, suggesting potential use in drug formulation.

- Bioactivity Variability : The biological activity is highly dependent on the surrounding amino acid sequence and modifications made during synthesis.

特性

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLVLICRXQATH-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-17-5 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。